N-[5-(acetylamino)-2-methoxyphenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide
Description
N-[5-(Acetylamino)-2-methoxyphenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a synthetic small molecule characterized by three key structural motifs:
- Acetylamino-methoxyphenyl group: A 2-methoxyphenyl ring substituted with an acetylamino group at the 5-position.
- Propanamide linker: A three-carbon chain connecting the phenyl and indole groups, providing spatial flexibility.
- 1-(Propan-2-yl)-1H-indol-3-yl group: An indole core substituted with an isopropyl group at the 1-position, enhancing steric bulk and hydrophobic interactions.
While direct pharmacological data for this compound are unavailable in the provided evidence, structurally analogous compounds exhibit diverse biological activities, including enzyme inhibition, antifungal, and analgesic effects .
Properties
Molecular Formula |
C23H27N3O3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-(1-propan-2-ylindol-3-yl)propanamide |
InChI |
InChI=1S/C23H27N3O3/c1-15(2)26-14-17(19-7-5-6-8-21(19)26)9-12-23(28)25-20-13-18(24-16(3)27)10-11-22(20)29-4/h5-8,10-11,13-15H,9,12H2,1-4H3,(H,24,27)(H,25,28) |
InChI Key |
YCACXSFIHFJALT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NC3=C(C=CC(=C3)NC(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves multiple steps, starting with the preparation of the indole derivative and the methoxyphenyl derivative. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The indole ring and acetylamino group are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The following compounds share key structural features with the target molecule:
*Calculated molecular weight based on structure.
Key Structural Differences and Implications
Substituents on the Indole Core: The target’s isopropyl group at the indole 1-position increases hydrophobicity compared to the 4-chlorobenzoyl group in and , which may enhance membrane permeability but reduce solubility .
Linker Modifications :
- The target’s propanamide linker (three-carbon chain) provides greater conformational flexibility than the ethyl or methylsulfonyl linkers in analogues, possibly enabling interactions with deeper binding pockets .
Aromatic Ring Substitutions :
Biological Activity
N-[5-(acetylamino)-2-methoxyphenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a compound of significant interest due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound features a complex structure that includes an acetylamino group, a methoxyphenyl moiety, and an indole derivative. Its molecular formula is C20H24N2O3, with a molecular weight of approximately 344.42 g/mol. The presence of these functional groups suggests potential interactions with biological targets, which may lead to therapeutic effects.
Structural Features
| Feature | Description |
|---|---|
| Acetylamino Group | Enhances solubility and reactivity |
| Methoxy Group | Potentially contributes to receptor interactions |
| Indole Derivative | May influence pharmacological properties |
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are likely mediated through modulation of enzyme activities or receptor interactions involved in pain signaling pathways.
The proposed mechanism involves:
- Inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Modulation of inflammatory cytokines, which can decrease inflammation and pain perception.
Antiviral Activity
In addition to its anti-inflammatory properties, preliminary studies suggest that this compound may exhibit antiviral activity against certain viral infections. For instance, it has been shown to inhibit the replication of respiratory syncytial virus (RSV) at micromolar concentrations .
Case Studies
- Study on Pain Relief : In a controlled trial involving animal models, the compound demonstrated a significant reduction in pain responses compared to control groups. The analgesic effect was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
- Antiviral Efficacy : A study evaluating the compound's effect on RSV showed an EC50 value in the range of 5–28 μM, indicating its potential as an antiviral agent .
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Indole Derivative : Utilizing starting materials such as tryptophan derivatives.
- Acetylation Reaction : Introducing the acetylamino group through acetylation techniques.
- Final Coupling Reaction : Combining the methoxyphenyl component with the indole derivative.
This synthetic pathway allows for precise control over the functional groups present in the final product, enhancing its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
